molecular formula C22H21ClN4O2S B2689429 N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1185123-38-9

N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2689429
CAS No.: 1185123-38-9
M. Wt: 440.95
InChI Key: MZBCUEHGBGVCPE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant number of studies have demonstrated the anticancer potential of compounds structurally related to N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide. These studies reveal that such compounds exhibit broad-spectrum antitumor efficiency against various cell lines belonging to different tumor subpanels. For example, compounds with the quinazolinone scaffold have shown remarkable anticancer activities in vitro, highlighting their potential as effective anticancer agents (Mohamed et al., 2016; Al-Suwaidan et al., 2016).

Cytotoxic Evaluation

Compounds derived from quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic effects. Notably, certain derivatives exhibited significant cytotoxic activity against cancer cell lines, suggesting their utility in developing new cancer treatments (Hassanzadeh et al., 2019).

Molecular Docking Studies

Molecular docking studies of quinazolinone analogues have provided insights into their mechanism of action, particularly how they interact with cancer targets such as EGFR-TK and B-RAF kinase. These interactions are crucial for their antitumor activities, offering a pathway for the development of targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-6-18-21(29)27-19(25-18)16-7-4-5-8-17(16)26-22(27)30-13(2)20(28)24-15-11-9-14(23)10-12-15/h4-5,7-13,18H,3,6H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBCUEHGBGVCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.